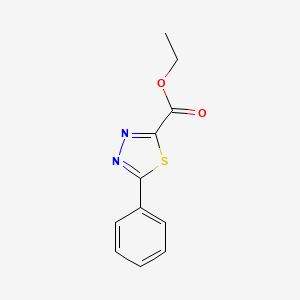
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
概要
説明
Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C11 H10 N2 O2 S . This compound is categorized under Esters .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles, such as Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate, involves the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides . This process results in a novel series of thiazoles carrying a 1,3,4-thiadiazole core .
Molecular Structure Analysis
The molecular structure of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate was confirmed based on elemental and spectral analysis . The structures of the newly synthesized compounds were confirmed based on elemental and spectral analysis as well as their alternative syntheses .
Physical And Chemical Properties Analysis
Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate has a molecular weight of 234.278 .
科学的研究の応用
Auxin Activities and Antiblastic Properties
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate and its derivatives have been studied for their auxin activities, which relate to plant growth regulation. Although the auxin activities are not exceptionally high, certain compounds within this family exhibit antiblastic properties towards wheat germ, indicating potential agricultural applications (Yue et al., 2010).
Synthesis and Biomedical Applications
The compound is involved in the synthesis of a wide range of derivatives, showcasing its versatility in chemical reactions. These derivatives possess a spectrum of activities, including anti-inflammatory, antimicrobial, antibacterial, anticonvulsant, anticancer, antifungal, and plant growth regulation effects. The variety in biological activities showcases the compound's potential as a precursor in pharmaceutical research and development (Daoud et al., 2014).
Plant Growth Regulation
Novel derivatives of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate have been synthesized, which show promising activities as plant growth regulators. These derivatives could be significant in agricultural chemistry, offering new avenues for crop yield improvement and plant health management (Song Xin-jian et al., 2006).
Antiglaucoma Activity
In the realm of medical chemistry, derivatives of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate have been synthesized and tested for their inhibitory effects on isoenzymes involved in glaucoma, a severe eye condition. The derivatives exhibit potent inhibitory effects, indicating potential therapeutic applications in the treatment of glaucoma (Kasımoğulları et al., 2010).
Glutaminase Inhibition and Cancer Therapy
Derivatives of the compound have been synthesized and evaluated as inhibitors of glutaminase, an enzyme involved in cancer cell proliferation. These studies suggest that Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate derivatives could be potential candidates for cancer therapy, demonstrating the compound's significance in medicinal chemistry (Shukla et al., 2012).
将来の方向性
The future directions for research on Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate and similar compounds could involve further exploration of their pharmacological activities . Given their reported antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity , these compounds could be potential candidates for drug development.
特性
IUPAC Name |
ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSEAOBCVYOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

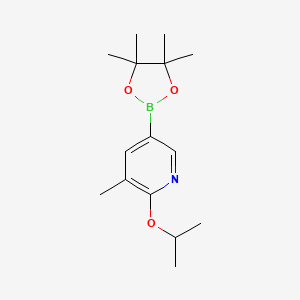
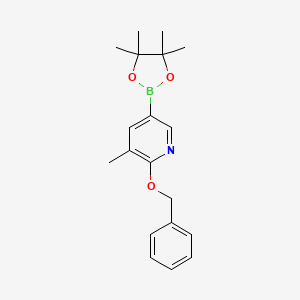
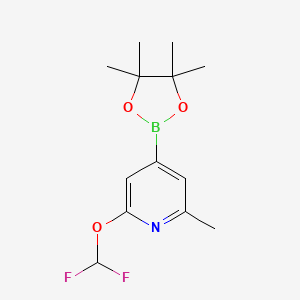
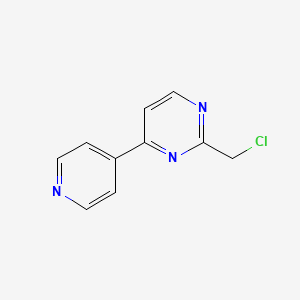
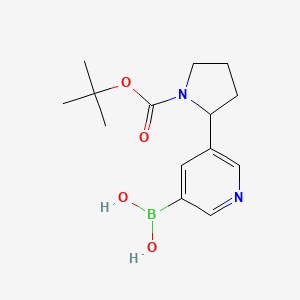
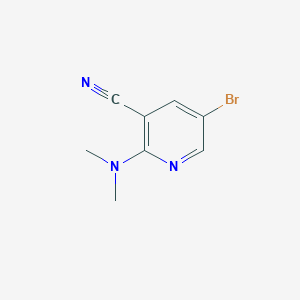
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
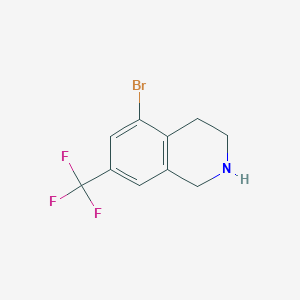
![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)
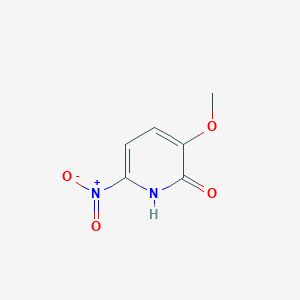
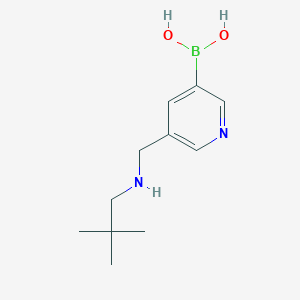
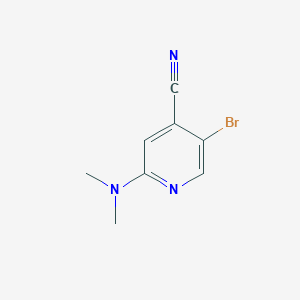

![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)